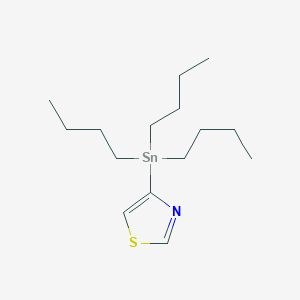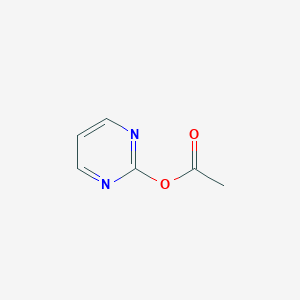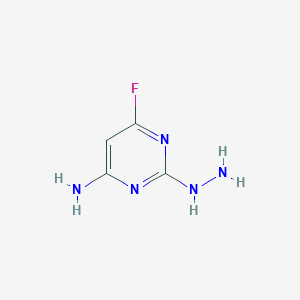
6-Fluoro-2-hydrazinylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-hydrazinylpyrimidin-4-amine is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has a fluorine atom and a hydrazine group attached to it. The unique structure of 6-Fluoro-2-hydrazinylpyrimidin-4-amine makes it a promising candidate for the development of new drugs that can target specific biological pathways.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-hydrazinylpyrimidin-4-amine is not fully understood. However, several studies have suggested that this compound acts by inhibiting specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells. For example, 6-Fluoro-2-hydrazinylpyrimidin-4-amine has been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell division. This inhibition leads to the accumulation of DNA damage and eventually leads to cell death.
Biochemische Und Physiologische Effekte
6-Fluoro-2-hydrazinylpyrimidin-4-amine has several biochemical and physiological effects that make it a promising candidate for drug development. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are essential processes for the elimination of cancer cells. Additionally, 6-Fluoro-2-hydrazinylpyrimidin-4-amine has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. This compound also has anti-bacterial properties, making it a potential candidate for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Fluoro-2-hydrazinylpyrimidin-4-amine in lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer activity against various types of cancer cells, making it a promising candidate for drug development. Additionally, 6-Fluoro-2-hydrazinylpyrimidin-4-amine has a unique structure that allows it to target specific biological pathways, which can lead to the development of drugs with fewer side effects.
However, there are also some limitations to using 6-Fluoro-2-hydrazinylpyrimidin-4-amine in lab experiments. One of the main limitations is its toxicity. This compound has been shown to have toxic effects on normal cells at high concentrations, which can limit its use in clinical settings. Additionally, the synthesis of 6-Fluoro-2-hydrazinylpyrimidin-4-amine is a complex process that requires specialized equipment and expertise, which can limit its availability for researchers.
Zukünftige Richtungen
There are several future directions for the research on 6-Fluoro-2-hydrazinylpyrimidin-4-amine. One of the main directions is the development of new drugs that can target specific biological pathways using this compound as a lead compound. Additionally, there is a need for further studies on the toxicity and safety of this compound in animal models and humans. Furthermore, the development of new synthesis methods for 6-Fluoro-2-hydrazinylpyrimidin-4-amine can increase its availability for researchers and accelerate the discovery of new drugs. Finally, the investigation of the mechanism of action of this compound can provide insights into the biological pathways that are involved in cancer, inflammation, and infectious diseases.
Synthesemethoden
The synthesis of 6-Fluoro-2-hydrazinylpyrimidin-4-amine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 6-chloro-2-fluoropyrimidine-4-amine with hydrazine hydrate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 6-Fluoro-2-hydrazinylpyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
The unique structure of 6-Fluoro-2-hydrazinylpyrimidin-4-amine makes it a promising candidate for the development of new drugs that can target specific biological pathways. This compound has been studied extensively for its potential applications in the treatment of cancer, inflammation, and infectious diseases. Several studies have shown that 6-Fluoro-2-hydrazinylpyrimidin-4-amine has potent anti-cancer activity against various types of cancer cells, including lung cancer, breast cancer, and leukemia. This compound has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.
Eigenschaften
CAS-Nummer |
188987-87-3 |
|---|---|
Produktname |
6-Fluoro-2-hydrazinylpyrimidin-4-amine |
Molekularformel |
C4H6FN5 |
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
6-fluoro-2-hydrazinylpyrimidin-4-amine |
InChI |
InChI=1S/C4H6FN5/c5-2-1-3(6)9-4(8-2)10-7/h1H,7H2,(H3,6,8,9,10) |
InChI-Schlüssel |
TUXRGAVAKBKONJ-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1F)NN)N |
Kanonische SMILES |
C1=C(N=C(N=C1F)NN)N |
Synonyme |
2(1H)-Pyrimidinone, 4-amino-6-fluoro-, hydrazone (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B65840.png)
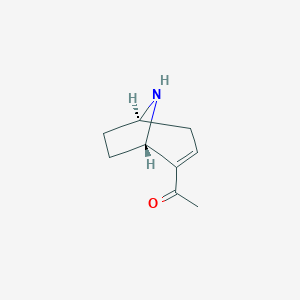
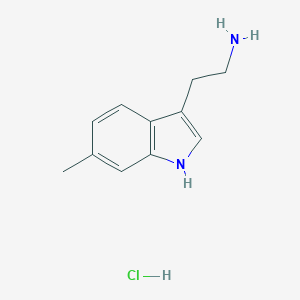
![5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B65846.png)
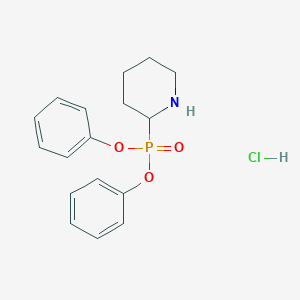

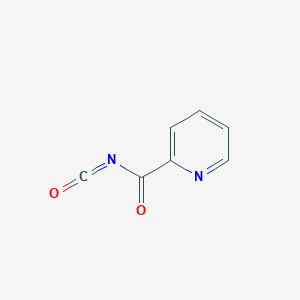

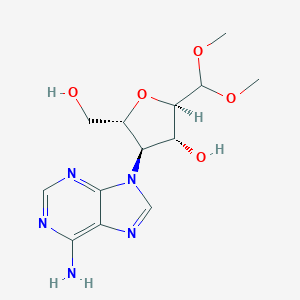

![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)
